Meta-Substitution Architecture Reduces CO₂ Permeability in Poly(ether imide) Membranes Relative to Para-Substituted Analog
In ODPA-based poly(ether imide) membranes synthesized from isomeric bis(4-aminophenoxy)benzene diamines, the meta-substituted variant (M1, 1,3-bis(4-aminophenoxy)benzene) displayed lower CO₂ permeability than the para-substituted variant (P1). This class-level inference is directly relevant to Phenol, 3-(4-aminophenoxy)-, which carries the identical meta-aryloxy substitution geometry relative to the phenolic core [1]. The meta architecture introduces a chain kink that reduces free volume, thereby lowering gas permeability while preserving plasticization resistance under high feed pressures up to 40 bar [1].
| Evidence Dimension | CO₂ permeability (ODPA-based PEI membranes; pure gas) |
|---|---|
| Target Compound Data | Meta-substituted analog M1: permeability lower than P1 (exact value not reported for M1 in abstract; order: P1 > O1 > M1) [1] |
| Comparator Or Baseline | Para-substituted analog P1: CO₂ permeability = 0.74 Barrer; CO₂/CH₄ selectivity = 48 at 40 bar total pressure [1] |
| Quantified Difference | M1 permeability is lower than P1; selectivity trend differs (specific M1 values require full text) [1] |
| Conditions | ODPA-based PEI dense films; pure CO₂ and CO₂/CH₄ mixed gas; feed pressure up to 40 bar; 35 °C |
Why This Matters
For gas separation membrane procurement, the meta-substituted diamine building block (and by extension Phenol, 3-(4-aminophenoxy)-) yields membranes with intrinsically lower CO₂ permeability, which may be advantageous for applications requiring higher barrier properties or when selectivity optimization is prioritized over throughput.
- [1] Separation and Purification Technology. (2019). The role of ortho-, meta- and para-substitutions in the main-chain structure of poly(etherimide)s and the effects on CO₂/CH₄ gas separation performance. Volume 210, 242–250. View Source
